![molecular formula C16H26N2O4 B14478044 5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione CAS No. 65887-90-3](/img/structure/B14478044.png)
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with ethyl, pentan-2-yl, and oxiran-2-yl groups attached, making it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazolidine-2,4-dione core, followed by the introduction of the ethyl, pentan-2-yl, and oxiran-2-yl groups through various chemical reactions. Common reagents used in these steps include alkyl halides, epoxides, and base catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The oxiran-2-yl groups can be oxidized to form diols.
Reduction: The imidazolidine-2,4-dione core can be reduced to form corresponding amines.
Substitution: The ethyl and pentan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include diols, amines, and substituted imidazolidine derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The oxiran-2-yl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imidazolidine-2,4-dione core can interact with specific receptors, modulating cellular pathways and exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]imidazolidine-2,4-dione: Lacks the ethyl and pentan-2-yl groups, making it less hydrophobic.
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]imidazolidine-2,4-dione: Similar structure but without the pentan-2-yl group.
Uniqueness
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both oxiran-2-yl and alkyl groups enhances its versatility in various applications compared to similar compounds.
Propriétés
Numéro CAS |
65887-90-3 |
|---|---|
Formule moléculaire |
C16H26N2O4 |
Poids moléculaire |
310.39 g/mol |
Nom IUPAC |
5-ethyl-1,3-bis(oxiran-2-ylmethyl)-5-pentan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-4-6-11(3)16(5-2)14(19)17(7-12-9-21-12)15(20)18(16)8-13-10-22-13/h11-13H,4-10H2,1-3H3 |
Clé InChI |
YJHJUKUUKLQYLO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


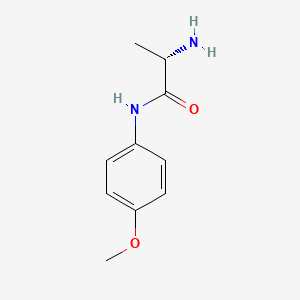
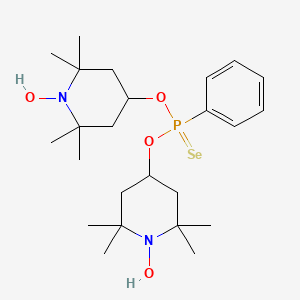
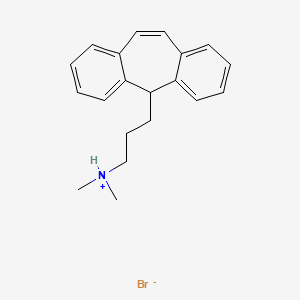
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
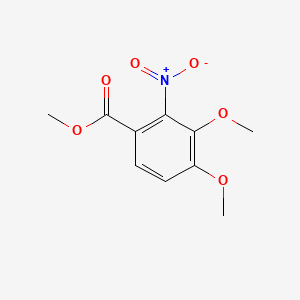

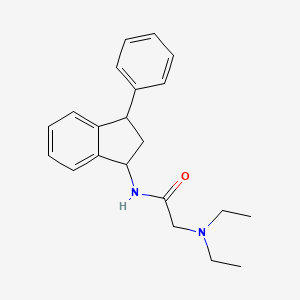

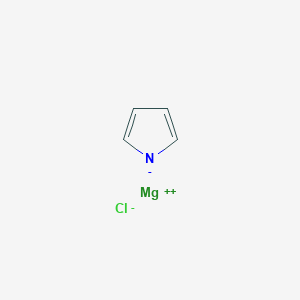

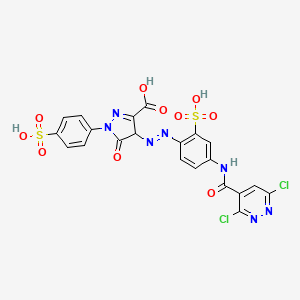
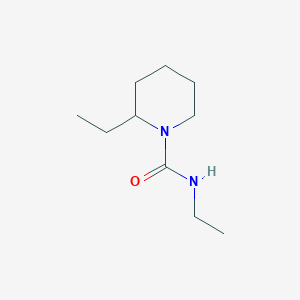

![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
